6-Joe SE

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Joe SE involves the reaction of 6-carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

6-Joe SE primarily undergoes nucleophilic substitution reactions with amines. This reaction forms stable amide bonds, making it ideal for labeling amino-modified oligonucleotides .

Common Reagents and Conditions

Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC), dimethylformamide (DMF)

Conditions: Mild temperatures, typically room temperature, and an organic solvent environment.

Major Products

The major product formed from the reaction of this compound with amines is a fluorescently labeled oligonucleotide. This product is used in various applications, including real-time PCR and DNA sequencing .

Applications De Recherche Scientifique

Fluorescent Labeling

6-JOE SE is primarily used for labeling biomolecules such as proteins, antibodies, and nucleic acids. Its amine-reactive nature allows it to form covalent bonds with primary amines found in these biomolecules, facilitating their visualization in various assays.

Key Applications:

- Immunochemistry : Used for labeling antibodies to visualize specific antigens.

- Fluorescence In Situ Hybridization (FISH) : Helps detect specific nucleic acid sequences within cells.

- Cell Tracing : Enables tracking of cellular processes in live-cell imaging studies.

Automated DNA Sequencing

The compound's stability and reactivity make it suitable for use in automated DNA sequencing technologies. Its red-shifted fluorescence characteristics compared to traditional fluorescein dyes enhance detection capabilities.

Fluorescence Resonance Energy Transfer (FRET)

This compound can be employed in FRET applications, where it serves as a donor fluorophore. When paired with an appropriate acceptor dye, it allows researchers to study molecular interactions and dynamics in real-time.

Oligonucleotide Labeling

The compound is extensively used for labeling amino-modified oligonucleotides, which are crucial tools in biochemical and cellular studies. Fluorescently labeled oligonucleotides are vital for:

- Fluorescence Microscopy

- Fluorescence Polarization Spectroscopy

- Cell Analysis via Fluorescence-Associated Cell Sorting (FACS)

Case Study 1: Application in Live-Cell Imaging

A study demonstrated the use of this compound for live-cell imaging where it was conjugated with antibodies targeting specific cellular markers. The results indicated minimal cytotoxicity at optimal concentrations, allowing researchers to visualize cellular processes without significantly affecting cell viability.

Case Study 2: FRET-Based Assays

In another investigation, researchers utilized this compound as a donor fluorophore in FRET assays to study protein-protein interactions within living cells. The findings highlighted the utility of this dye in providing insights into dynamic biological processes at the molecular level.

Mécanisme D'action

6-Joe SE exerts its effects through the formation of stable amide bonds with amines. The succinimidyl ester group reacts with primary amines, resulting in the covalent attachment of the fluorescent moiety to the target molecule. This reaction is highly specific and efficient, making this compound a valuable tool for labeling and detecting biomolecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fluorescein-5-isothiocyanate (FITC): Another widely used fluorescent probe with excitation and emission wavelengths of 495 nm and 519 nm, respectively.

Carboxyfluorescein diacetate succinimidyl ester (CFDA, SE): A compound used for cell viability assays and tracking cell proliferation.

iFluor 488: A fluorescent dye with similar applications in flow cytometry and fluorescence microscopy.

Uniqueness of 6-Joe SE

This compound is unique due to its red-shifted fluorescence characteristics, which reduce background fluorescence and improve signal-to-noise ratio in various applications. Its high specificity for amine groups and stable covalent bonding make it a preferred choice for labeling oligonucleotides and other biomolecules .

Activité Biologique

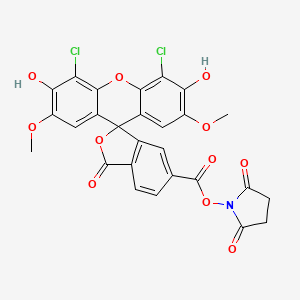

6-Joe SE, scientifically known as 6-Carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein succinimidyl ester, is a synthetic organic compound derived from the fluorescein family of dyes. Its unique structure and properties make it a valuable tool in various biological and chemical research applications, particularly in labeling and detection assays. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C27H17Cl2NO11 |

| Molecular Weight | 602.33 g/mol |

| CAS Number | 113394-23-3 |

| Excitation Maximum | ~522 nm |

| Emission Maximum | ~550 nm |

The compound features two chlorine atoms and two methoxy groups attached to a fluorescein backbone, which contributes to its distinct fluorescence characteristics. The presence of the succinimidyl ester group allows for covalent bonding with primary amines found in biomolecules such as proteins and antibodies, facilitating effective labeling for detection purposes .

The biological activity of this compound primarily arises from its ability to react with amines, enabling it to label biomolecules. This property is crucial for various applications:

- Fluorescent Labeling : this compound serves as a fluorescent probe that can be used for labeling amino-modified oligonucleotides, enhancing the visualization of nucleic acids in research .

- Multiplexing Applications : Due to its specific excitation and emission wavelengths, it can be utilized alongside other fluorophores in multiplex experiments, allowing simultaneous detection of multiple targets .

- Biotechnological Applications : Its stability and reactivity make it suitable for automated DNA sequencing and other biotechnological processes .

Applications in Research

This compound has been employed in various research fields due to its versatile labeling capabilities:

- DNA Sequencing : It is used in next-generation sequencing technologies where precise labeling of nucleotides is critical.

- Cell Biology : Researchers utilize it to study protein interactions and localization within cells.

- Diagnostics : Its fluorescent properties enable the detection of specific biomolecules in diagnostic assays.

Case Studies

Several studies have demonstrated the utility of this compound in biological research:

- Study on RNA Structure : In a study examining the structural elements of long non-coding RNA MEG3, researchers employed this compound to label specific nucleotides, allowing for detailed analysis of RNA folding and interactions .

- Fluorescent Probes in Cancer Research : Another study highlighted the use of this compound as a fluorescent probe to investigate protein interactions related to cancer pathways, showcasing its importance in oncological research .

Safety Considerations

While this compound is generally considered safe for laboratory use, it is classified under non-dangerous substances according to the Globally Harmonized System (GHS). Standard precautions should be taken when handling the compound, including thorough handwashing after use .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4',5'-dichloro-3',6'-dihydroxy-2',7'-dimethoxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H17Cl2NO11/c1-37-15-8-13-23(19(28)21(15)33)39-24-14(9-16(38-2)22(34)20(24)29)27(13)12-7-10(3-4-11(12)26(36)40-27)25(35)41-30-17(31)5-6-18(30)32/h3-4,7-9,33-34H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVBVONAGUSCCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C3(C4=CC(=C(C(=C4O2)Cl)O)OC)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H17Cl2NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659725 | |

| Record name | 1-[(4',5'-Dichloro-3',6'-dihydroxy-2',7'-dimethoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carbonyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113394-23-3 | |

| Record name | 1-[(4',5'-Dichloro-3',6'-dihydroxy-2',7'-dimethoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carbonyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorodimethoxycarboxyfluorescein-NHS ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.